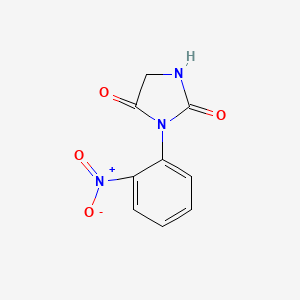

3-(2-Nitrophenyl)imidazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Nitrophenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C9H7N3O4. It is characterized by the presence of an imidazolidine-2,4-dione core substituted with a 2-nitrophenyl group.

Mécanisme D'action

Target of Action

The primary targets of 3-(2-Nitrophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .

Mode of Action

This compound interacts with its targets through molecular docking. The compound fits well in the active pocket of the VGCIP, leading to more binding affinity towards the channel . This interaction potentially alters the function of the channel, contributing to its anticonvulsant properties . Similarly, the compound shows efficient antibacterial activity against both Gram-positive and Gram-negative bacteria by interacting with their proteins .

Biochemical Pathways

Its interaction with the vgcip suggests that it may influence sodium ion transport across the neuronal membrane, affecting neuronal excitability and potentially mitigating convulsive activity . Its antibacterial action suggests that it may interfere with essential bacterial protein functions, thereby inhibiting bacterial growth .

Result of Action

The molecular and cellular effects of this compound’s action are primarily its potential anticonvulsant and antibacterial activities. By binding to the VGCIP, it may reduce neuronal excitability, thereby mitigating convulsive activity . Its interaction with bacterial proteins may inhibit bacterial growth, contributing to its antibacterial properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solvent used in the reaction mixture can affect the isomerization of the compound . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Nitrophenyl)imidazolidine-2,4-dione typically involves the reaction of 2-nitroaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Nitrophenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like sodium azide or benzyl chloride in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(2-aminophenyl)imidazolidine-2,4-dione, while substitution reactions can produce various substituted imidazolidine-2,4-dione derivatives .

Applications De Recherche Scientifique

3-(2-Nitrophenyl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It can be used in the production of specialty chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(3-Nitrophenyl)imidazolidine-2,4-dione: Similar in structure but with the nitro group in the 3-position instead of the 2-position.

5,5-Diphenylimidazolidine-2,4-dione: Contains two phenyl groups instead of a nitrophenyl group.

Thiazolidine-2,4-dione: Similar core structure but with a sulfur atom replacing one of the nitrogen atoms.

Uniqueness

3-(2-Nitrophenyl)imidazolidine-2,4-dione is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. This positioning can lead to different chemical and biological properties compared to its isomers and analogs .

Activité Biologique

3-(2-Nitrophenyl)imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the imidazolidine-2,4-dione family, characterized by a five-membered ring containing two carbonyl groups. The presence of the nitrophenyl substituent enhances its biological profile. The synthesis typically involves:

- Formation of Imidazolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or related compounds.

- Nitration: The introduction of the nitro group can be performed using nitrating agents like nitric acid and sulfuric acid on phenolic derivatives.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested: The compound has been evaluated against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines.

- IC50 Values: Preliminary results indicate IC50 values in the micromolar range, suggesting potent cytotoxic effects.

The proposed mechanism of action for this compound involves:

- DNA Intercalation: Similar to other imidazole derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: It has been suggested that this compound may inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication.

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of various imidazolidine derivatives, including this compound, demonstrated effectiveness against several bacterial strains:

- Tested Strains: E. coli, S. aureus, and Pseudomonas aeruginosa.

- Results: The compound showed significant inhibition zones in agar diffusion assays.

Pharmacological Potential

The pharmacological potential of this compound is further underscored by its ability to modulate various biological pathways:

- Anti-inflammatory Activity: Some derivatives have shown promise in reducing inflammation markers in vitro.

- Antioxidant Properties: The nitro group may contribute to enhanced radical scavenging activity.

Propriétés

IUPAC Name |

3-(2-nitrophenyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-3-1-2-4-7(6)12(15)16/h1-4H,5H2,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJVRVBDHFYFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.